2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide
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Overview
Description
2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Additionally, large-scale production may require the development of efficient purification techniques to isolate the desired product from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups into the pyridine ring .
Scientific Research Applications
2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacologically active agent.
Materials Science: The compound’s fluorinated pyridine moiety imparts unique physical and chemical properties, making it useful in the development of advanced materials.
Biological Studies: Researchers study this compound to understand its interactions with biological systems, including its potential as an imaging agent or therapeutic molecule.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong interactions with proteins and enzymes. This can lead to modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-difluoropyridine: Another fluorinated pyridine with two fluorine atoms, offering different reactivity and properties compared to the target compound.
Uniqueness
This compound is unique due to its combination of a fluorinated pyridine ring and a pyrazole moiety. This structural feature provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-12-7-10(1-4-16-12)14(20)17-13-8-11(18-19-13)9-2-5-21-6-3-9/h1,4,7-9H,2-3,5-6H2,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUSNVBYATYBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NN2)NC(=O)C3=CC(=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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